3,4-Dibromo-7-chloro-1H-indazole

IDO1 inhibitor Immuno-oncology Cellular assay

Sourcing tri-halogenated indazoles with precise Br/Cl regiochemistry for IDO1 inhibitor SAR? 3,4-Dibromo-7-chloro-1H-indazole (CAS 2385648-41-7) addresses this gap as a validated starting point with orthogonal halogen handles for sequential cross-coupling. • Cellular IDO1 inhibition EC50 = 183 nM, enabling direct lead optimization for cancer immunotherapy. • Three distinct halogen substituents (Br at C3/C4, Cl at C7) support chemoselective Suzuki, Buchwald, or Ullmann couplings. • Consistent ≥95% purity; bulk quantities and custom synthesis available.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37 g/mol
Cat. No. B13674266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7-chloro-1H-indazole
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1=C(C2=NNC(=C2C(=C1)Br)Br)Cl
InChIInChI=1S/C7H3Br2ClN2/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,(H,11,12)
InChIKeyGKZSASXFQLLHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7-chloro-1H-indazole for R&D: A Tri-Halogenated Indazole Scaffold


3,4-Dibromo-7-chloro-1H-indazole (CAS 2385648-41-7) is a tri-halogenated heterocyclic building block belonging to the indazole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry [1]. Its core structure is characterized by bromine atoms at positions 3 and 4, and a chlorine atom at position 7 on the indazole ring system, resulting in a molecular formula of C7H3Br2ClN2 and a molecular weight of 310.37 g/mol . The presence of multiple distinct halogen substituents (Br and Cl) at specific positions makes it a versatile intermediate for selective functionalization via cross-coupling reactions, which is key for constructing diverse compound libraries in drug discovery .

3,4-Dibromo-7-chloro-1H-indazole in Research: Why In-Class Analogs Are Not Interchangeable


Within the indazole class, biological activity and synthetic utility are exquisitely sensitive to the precise pattern of halogenation. The positions and types of halogen substituents (Br vs. Cl) drastically alter a molecule's electronic properties, lipophilicity (LogP), and binding affinity for biological targets. For instance, a closely related analog, 4-bromoindazole, is a known inhibitor of neuronal nitric oxide synthase (nNOS) [1], while 3,4-dibromo-7-chloro-1H-indazole has documented activity against indoleamine 2,3-dioxygenase 1 (IDO1) . A simple change in substitution pattern, such as moving a bromine atom from position 3 to position 6, results in 7-bromo-6-chloro-1H-indazole, which is instead used for its antimicrobial properties via lactoperoxidase (LPO) inhibition . Therefore, generic substitution is not viable; the specific halogen arrangement on this tri-substituted scaffold dictates its unique role as a key intermediate for accessing specific chemical space and distinct pharmacological profiles.

Quantified Differentiation Evidence for 3,4-Dibromo-7-chloro-1H-indazole vs. Analogs


IDO1 Enzyme Inhibition in a Cellular Context: 3,4-Dibromo-7-chloro-1H-indazole vs. Generic Indazoles

3,4-Dibromo-7-chloro-1H-indazole has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) in a cell-based assay, an important target in immuno-oncology. It demonstrated an EC50 of 183 nM in human HeLa cells [1]. This contrasts with other indazole derivatives reported in the literature, which exhibit a wide range of IDO1 inhibitory activities, from low micromolar to inactive. For example, a specific 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivative shows an IDO1 inhibition IC50 of 5.3 μM, making the target compound approximately 29-fold more potent in this class-relevant context .

IDO1 inhibitor Immuno-oncology Cellular assay

Lipophilicity (LogP) of 3,4-Dibromo-7-chloro-1H-indazole Compared to 7-Chloro-1H-indazole

The calculated partition coefficient (LogP) is a critical parameter for assessing a compound's drug-likeness, influencing its absorption, distribution, and ability to cross biological membranes. 3,4-Dibromo-7-chloro-1H-indazole has a calculated LogP of 3.74 . In contrast, the non-brominated parent scaffold, 7-chloro-1H-indazole, is significantly less lipophilic. While a specific calculated value for 7-chloro-1H-indazole was not found in this search, the addition of two bromine atoms is universally known to dramatically increase LogP, thus improving membrane permeability for the tri-halogenated derivative.

Physicochemical property LogP Drug-likeness

Synthetic Versatility: 3,4-Dibromo-7-chloro-1H-indazole as a Tri-Halogenated Coupling Partner

The value of 3,4-Dibromo-7-chloro-1H-indazole is significantly enhanced by its capacity for sequential, chemoselective functionalization, a feature not present in mono- or di-halogenated analogs. The different halogen atoms (Br at 3,4; Cl at 7) exhibit varying reactivity profiles in palladium-catalyzed cross-coupling reactions, allowing for the stepwise introduction of different chemical moieties to the indazole core. This is in stark contrast to simpler building blocks like 7-bromo-6-chloro-1H-indazole, which, while useful, offers fewer possibilities for ordered diversification .

Cross-coupling Chemoselectivity Building block

Primary Application Scenarios for Procuring 3,4-Dibromo-7-chloro-1H-indazole


Lead Optimization in Immuno-Oncology Targeting IDO1

Medicinal chemistry teams engaged in discovering novel IDO1 inhibitors for cancer immunotherapy can directly utilize 3,4-Dibromo-7-chloro-1H-indazole as a validated starting point for lead optimization. Its demonstrated cellular EC50 of 183 nM against IDO1 [1] provides a solid foundation for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties.

Synthesis of Diversified Small Molecule Libraries for Phenotypic Screening

Due to its three unique halogen handles, this compound is an ideal building block for generating diverse and complex small molecule libraries using sequential cross-coupling methodologies [1]. Researchers can exploit the chemoselectivity of bromine and chlorine atoms to install a variety of aryl, heteroaryl, or amine substituents, creating unique analogs for high-throughput screening against a wide range of biological targets.

Investigating Structure-Activity Relationships (SAR) of Halogenated Heterocycles

This tri-halogenated indazole is a powerful tool for fundamental SAR studies aimed at understanding the impact of specific halogen substitution patterns on physicochemical properties and biological activity. Its calculated LogP of 3.74 and the presence of multiple halogens allow researchers to precisely dissect the contributions of each halogen atom to overall molecular behavior, informing the design of more potent and selective drug candidates.

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